![molecular formula C6H8N6S B14168641 [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide CAS No. 344303-72-6](/img/structure/B14168641.png)
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a cyanamide group, a methylamino group, and a methylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide can be achieved through several methods. One common approach involves the reaction of 4,6-dichloro-1,3,5-triazine with methylamine and methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methylamino and methylsulfanyl groups. The resulting intermediate is then treated with cyanamide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles including amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide involves its interaction with various molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The triazine ring can also interact with specific receptors and enzymes, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(Methylamino)-6-chloro-1,3,5-triazin-2-yl]cyanamide: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
[4-(Methylamino)-6-methyl-1,3,5-triazin-2-yl]cyanamide: Similar structure but without the sulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific oxidation reactions. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
344303-72-6 |
|---|---|
Molecular Formula |
C6H8N6S |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C6H8N6S/c1-8-4-10-5(9-3-7)12-6(11-4)13-2/h1-2H3,(H2,8,9,10,11,12) |
InChI Key |
HPNJVBGXIBGVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)SC)NC#N |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)
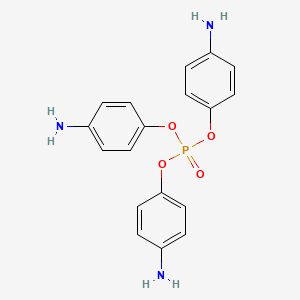
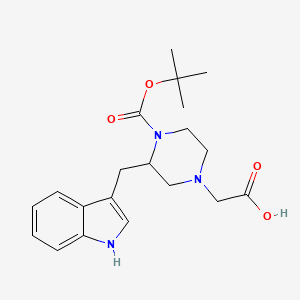
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)
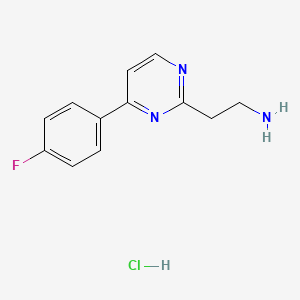

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)
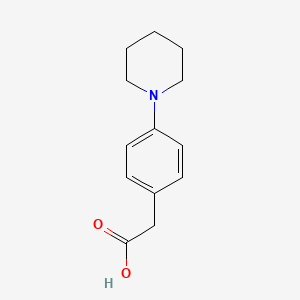

![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
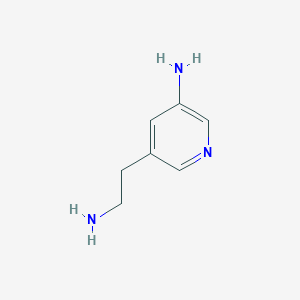
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
